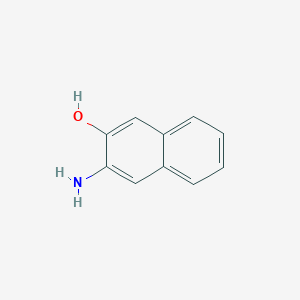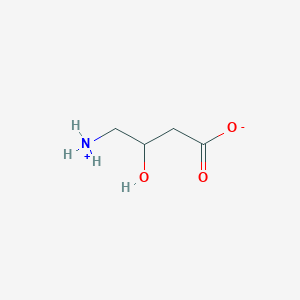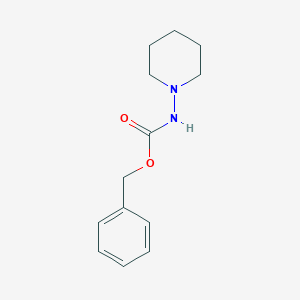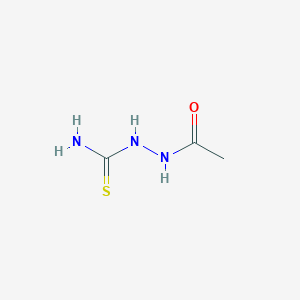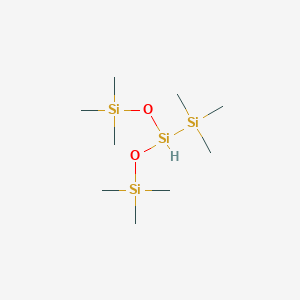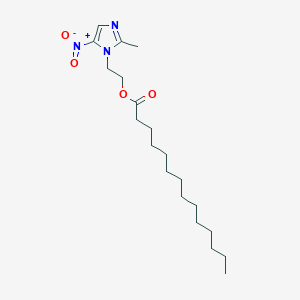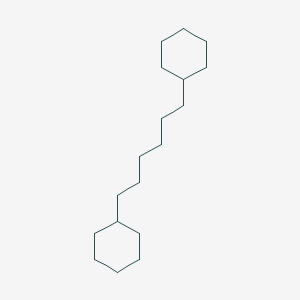
Hexane, 1,6-dicyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexane, 1,6-dicyclohexyl- is a cyclic compound that is widely used in scientific research applications. This compound is synthesized by the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The resulting product is a white crystalline solid that is soluble in organic solvents such as ether and chloroform. The compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
作用机制
Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, including the NMDA receptor in the brain. The binding of this compound to the NMDA receptor results in the activation of a signaling cascade that leads to changes in neuronal activity. This mechanism of action has been studied extensively in the field of neurobiology.
生化和生理效应
Hexane, 1,6-dicyclohexyl- has been found to exhibit a variety of biochemical and physiological effects. Some of the effects of this compound include:
1. Vasodilation: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow.
2. Cytotoxicity: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
3. Neuroprotection: Hexane, 1,6-dicyclohexyl- has been found to exhibit neuroprotective effects, which can help to prevent neuronal damage and improve neurological function.
实验室实验的优点和局限性
Hexane, 1,6-dicyclohexyl- has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Selective Binding: Hexane, 1,6-dicyclohexyl- binds selectively to certain receptors in the body, making it a valuable tool for studying the function of these receptors.
2. Solubility: Hexane, 1,6-dicyclohexyl- is soluble in organic solvents such as ether and chloroform, making it easy to work with in the lab.
Some of the limitations of this compound include:
1. Toxicity: Hexane, 1,6-dicyclohexyl- can be toxic in high doses, making it important to handle this compound with care in the lab.
2. Limited Availability: Hexane, 1,6-dicyclohexyl- may not be readily available in some labs, making it difficult to obtain for certain experiments.
未来方向
There are several future directions for research on hexane, 1,6-dicyclohexyl-. Some of these directions include:
1. Development of New Therapies: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Future research could focus on developing new therapies based on this compound.
2. Neurological Disorders: Hexane, 1,6-dicyclohexyl- has been found to bind to the NMDA receptor in the brain, which plays a critical role in learning and memory. Future research could focus on the role of this compound in neurological disorders such as Alzheimer's disease and schizophrenia.
3. Cardiovascular Diseases: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension and other cardiovascular diseases. Future research could focus on developing new therapies based on this compound.
In conclusion, hexane, 1,6-dicyclohexyl- is a valuable tool in the field of scientific research due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects and has been used in a variety of research applications. Future research could focus on developing new therapies based on this compound and exploring its role in various diseases and disorders.
合成方法
The synthesis of hexane, 1,6-dicyclohexyl- involves the reaction of cyclohexylmagnesium bromide with 1,6-dibromohexane. The reaction is carried out in anhydrous ether or THF at low temperatures (-78°C to -40°C) to prevent the formation of unwanted byproducts. The resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
Hexane, 1,6-dicyclohexyl- is widely used in scientific research applications due to its ability to selectively bind to certain receptors in the body. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research. Some of the research applications of this compound include:
1. Neurobiology: Hexane, 1,6-dicyclohexyl- has been found to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a critical role in learning and memory. This compound has been used to study the role of NMDA receptors in various neurological disorders such as Alzheimer's disease and schizophrenia.
2. Cardiovascular Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit vasodilatory effects, making it a valuable tool in cardiovascular research. This compound has been used to study the mechanisms underlying hypertension and other cardiovascular diseases.
3. Cancer Research: Hexane, 1,6-dicyclohexyl- has been found to exhibit cytotoxic effects on cancer cells, making it a valuable tool in cancer research. This compound has been used to study the mechanisms underlying cancer cell growth and proliferation.
属性
CAS 编号 |
1610-23-7 |
|---|---|
产品名称 |
Hexane, 1,6-dicyclohexyl- |
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC 名称 |
6-cyclohexylhexylcyclohexane |
InChI |
InChI=1S/C18H34/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h17-18H,1-16H2 |
InChI 键 |
VBQJFJRTZSWYPK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
规范 SMILES |
C1CCC(CC1)CCCCCCC2CCCCC2 |
其他 CAS 编号 |
1610-23-7 |
同义词 |
1,6-Dicyclohexylhexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



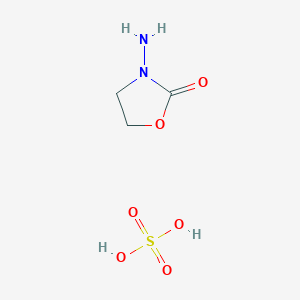
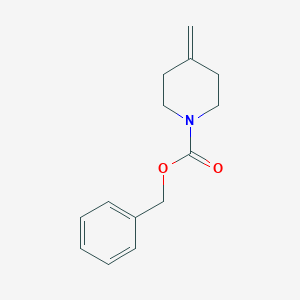
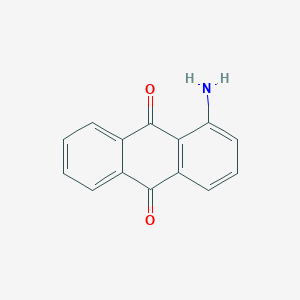
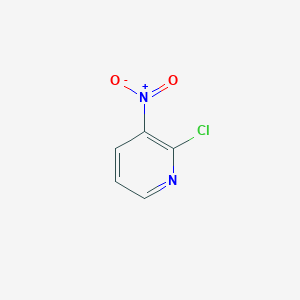
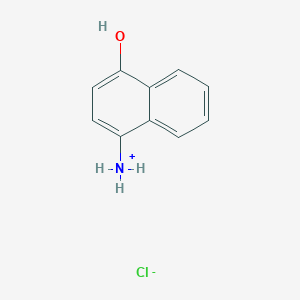
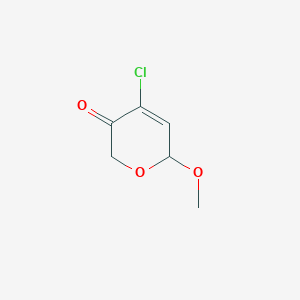
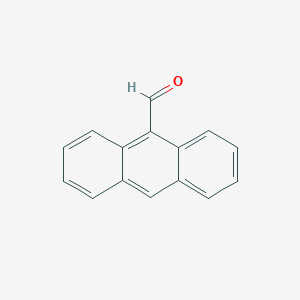
![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
